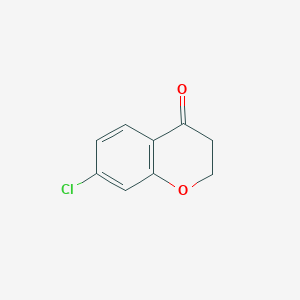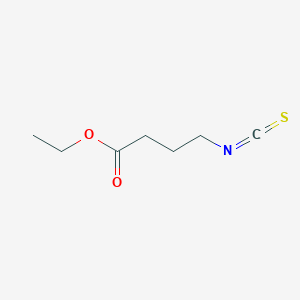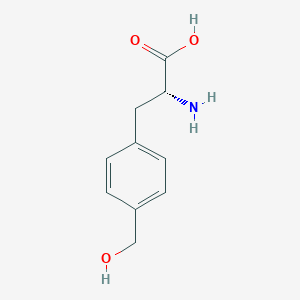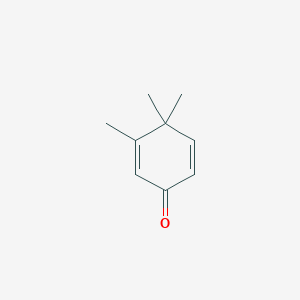
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- is a chemical compound that is commonly used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents like ethanol and ether. This compound has a wide range of applications in various fields of science, including biochemistry, pharmacology, and organic chemistry.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemische Und Physiologische Effekte
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have potential anti-cancer effects by inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- in lab experiments is its stability and solubility in organic solvents. It is also relatively easy to synthesize. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl-. One direction is to further investigate its potential therapeutic effects in the treatment of various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand its effects on biological systems. Additionally, there is potential for the development of new compounds based on the structure of 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- with improved therapeutic properties.
Synthesemethoden
The synthesis of 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- can be achieved by several methods. One of the most common methods is the Friedel-Crafts acylation of 2,5-dimethylphenol with acetyl chloride in the presence of aluminum chloride. This reaction yields 2,5-dimethyl-4-(3,4,4-trimethylcyclohexa-1,5-dien-1-yl)-3-oxocyclohexa-2,5-dien-1-yl acetate, which can be hydrolyzed to obtain 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl-.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- has a wide range of scientific research applications. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It is also used in biochemistry and pharmacology research as a model compound for studying the mechanism of action of other compounds. Additionally, it has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation.
Eigenschaften
CAS-Nummer |
17429-31-1 |
|---|---|
Produktname |
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- |
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
3,4,4-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-7-6-8(10)4-5-9(7,2)3/h4-6H,1-3H3 |
InChI-Schlüssel |
XWYNZKIPFPUMPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=CC1(C)C |
Kanonische SMILES |
CC1=CC(=O)C=CC1(C)C |
Andere CAS-Nummern |
17429-31-1 |
Synonyme |
3,4,4-Trimethyl-2,5-cyclohexadien-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



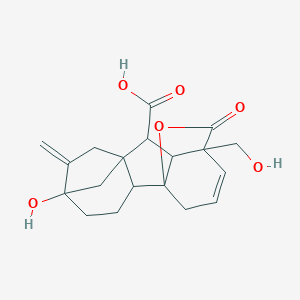
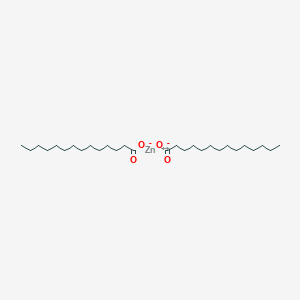
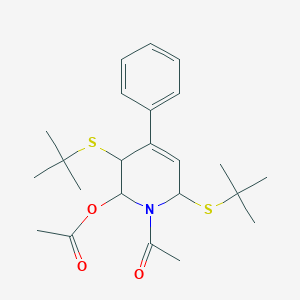
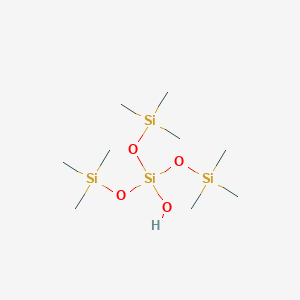
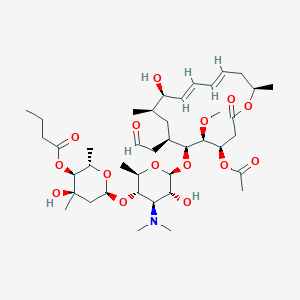
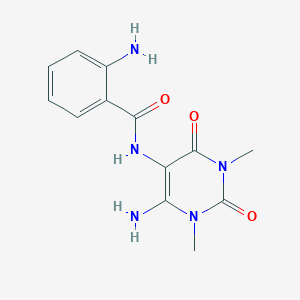
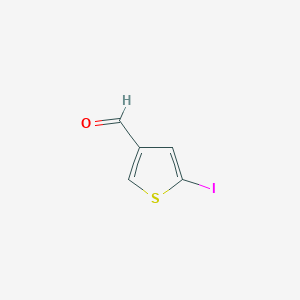
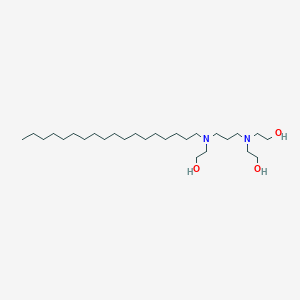
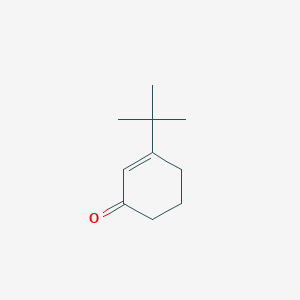
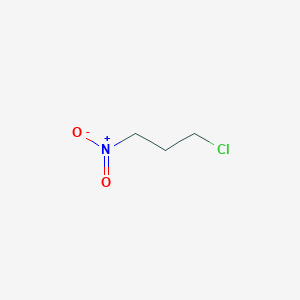
![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)
